Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It functions by targeting the reverse transcriptase (RT) enzyme, which is crucial for the replication of the human immunodeficiency virus (HIV). By inhibiting RT, nevirapine prevents the conversion of viral RNA into DNA, thereby halting the proliferation of the virus within the host. Despite its effectiveness, nevirapine usage can be associated with side effects, including liver and dermal toxicity, and interactions with other drugs, such as oral contraceptives23.
The mechanism of action of nevirapine involves the alteration of the cleavage specificity of the RNase H function of HIV-1 RT. Normally, RNase H cleaves the RNA strand of an RNA/DNA hybrid during the replication process. Nevirapine has been shown to facilitate the sliding of RT away from the DNA primer terminus, allowing RNase H to cleave at multiple sites instead of the primary cleavage site. This alteration in specificity can affect viral replication and recombination. Additionally, nevirapine decreases the number of primers that undergo synthesis and the processive elongation of those primers, further inhibiting viral replication1.
Nevirapine has been studied for its pharmacokinetic interactions with other drugs. One such study investigated the effects of nevirapine on the pharmacokinetics of ethinyl estradiol/norethindrone, a common oral contraceptive. The study found that concurrent administration of nevirapine resulted in a significant reduction in the area under the plasma concentration-time curve (AUC) for both ethinyl estradiol and norethindrone. This interaction suggests that oral contraceptives may not be reliable as the primary method of birth control in women treated with nevirapine due to its ability to induce hepatic enzymes that metabolize these hormones2.
The response of human hepatocytes to nevirapine has also been a subject of research due to the drug's association with liver toxicity. Studies on human hepatocyte cell lines, such as HepG2 and THLE2, have shown that nevirapine can inhibit cell growth and induce cell cycle arrest. In HepG2 cells, nevirapine caused G2/M phase arrest, while in THLE2 cells, it increased the percentage of cells in the G1/G0 phase and induced cellular senescence. These differential responses may be related to the basal levels of p53, a protein involved in cell cycle regulation, in the two cell lines. The findings highlight the importance of understanding individual cellular responses to nevirapine to mitigate its toxic effects3.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0